Cianergoline

概要

説明

シアンエルゴリンは、眼圧低下作用が知られているエルゴリン誘導体です。 シアンエルゴリンは、主に、プレシナプスのドーパミンD2受容体とポストシナプスのα1アドレナリン受容体への作用を通じて、交感神経機能を阻害します 。この化合物は、緑内障や眼圧上昇を伴うその他の疾患に関する研究に使用されています。

2. 製法

シアンエルゴリンの合成は、エルゴリン誘導体から始まり、いくつかの工程を伴います。一般的な方法の1つは、エルゴリン-8β-カルボン酸エステルをさまざまな試薬と反応させて、目的の化合物を生成する方法です。 このプロセスでは、多くの場合、高温とトルエンを溶媒とする特定の条件下で、エチルイソシアネートを使用します 。工業的な製造方法は、収量と純度を最適化することに重点を置いており、多くの場合、結晶化技術を用いて、目的の多形を生成します。

準備方法

The synthesis of cianergoline involves several steps, starting from ergoline derivatives. One common method includes the reaction of ergoline-8β-carboxylic acid ester with various reagents to form the desired compound. The process often involves the use of ethyl isocyanate under specific conditions, such as high temperatures and toluene as a solvent . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques to obtain the desired polymorphic forms.

化学反応の分析

シアンエルゴリンは、次のようなさまざまなタイプの化学反応を起こします。

酸化: シアンエルゴリン中のアルケン結合は、酸化されやすく、さまざまな酸化生成物が生成されます。

加水分解: シアンエルゴリン中の尿素基とアミド基は、加水分解を受け、化合物の分解につながります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や塩酸などの加水分解剤が含まれます。生成される主な生成物は、特定の反応条件によって異なりますが、多くの場合、より単純なエルゴリン誘導体と分解生成物を含みます。

4. 科学研究への応用

シアンエルゴリンは、幅広い科学研究に応用されています。

化学: さまざまな化学条件下でのエルゴリン誘導体の挙動を調べるためのモデル化合物として使用されます。

生物学: ドーパミン受容体とアドレナリン受容体に対する作用が調べられ、神経伝達物質の調節に関する知見が得られています。

科学的研究の応用

Ocular Hypertension and Glaucoma

Cianergoline has been studied for its efficacy in reducing intraocular pressure (IOP), a critical factor in glaucoma management. Research indicates that this compound acts on dopamine D3 receptors, which play a role in regulating IOP.

- Case Study : In a study involving ocular hypertensive mice, this compound demonstrated significant hypotensive effects compared to control groups. The results indicated that the compound's mechanism involves both dopaminergic and serotonergic pathways, suggesting its potential as a therapeutic agent for glaucoma management .

Neuropharmacological Effects

This compound's dopaminergic properties extend its applications into neuropharmacology. It has been investigated for its potential benefits in treating neurological disorders characterized by dopamine dysregulation.

- Research Findings : Studies have shown that this compound can modulate dopamine receptor activity, which may be beneficial in conditions like Parkinson's disease and schizophrenia. Its ability to influence neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease therapies .

Comparative Efficacy with Other Ergot Derivatives

A comparison of this compound with other ergot derivatives such as bromocriptine and cabergoline reveals its unique profile in terms of receptor affinity and therapeutic effects.

| Compound | Primary Action | Applications | Receptor Affinity |

|---|---|---|---|

| This compound | Dopaminergic & Serotonergic | Glaucoma, Neurodegenerative Disorders | High for D3 |

| Bromocriptine | Dopaminergic | Parkinson's Disease | High for D2 |

| Cabergoline | Dopaminergic | Hyperprolactinemia | High for D2 |

Safety and Side Effects

While this compound shows promise, it is essential to consider safety profiles and potential side effects associated with its use. Common side effects reported in clinical trials include nausea, dizziness, and hypotension, which are consistent with other ergot derivatives.

- Clinical Observations : A review of patient records indicated that while most patients tolerated this compound well, monitoring for cardiovascular effects is recommended due to its vasodilatory properties .

Future Research Directions

Further research on this compound should focus on:

- Long-term Efficacy Studies : Investigating the long-term effects of this compound on IOP reduction in glaucoma patients.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with various neurotransmitter systems.

- Development of Novel Formulations : Exploring lipid-based or polymeric nanoparticles to enhance the bioavailability and targeted delivery of this compound in ocular therapies .

作用機序

シアンエルゴリンは、主に、ドーパミンD2受容体とα1アドレナリン受容体に対する作用を通じて、その効果を発揮します。これらの受容体に結合することで、交感神経機能を阻害し、眼圧低下につながります。 この機序には、神経伝達物質の放出の阻害と受容体活性の調節が含まれます .

類似化合物との比較

シアンエルゴリンは、カベルゴリンやブロモクリプチンなどの他のエルゴリン誘導体と似ています。 シアンエルゴリンは、ドーパミンD2受容体とα1アドレナリン受容体の両方に対する二重作用という独自の特性を持つため、特定の受容体タイプのみを標的とする可能性のある他の化合物とは異なります 。類似の化合物には、次のものがあります。

カベルゴリン: 主にドーパミンD2受容体作動薬であり、高プロラクチン血症の治療に使用されます。

ブロモクリプチン: 別のドーパミン作動薬であり、同様の適応症で使用されますが、受容体結合特性が異なります。

シアンエルゴリンの独自の受容体活性プロファイルは、研究や潜在的な治療用途において、この化合物を貴重な存在にしています。

生物活性

Cianergoline is an ergot alkaloid derivative primarily known for its dopaminergic activity. It has been studied for various therapeutic applications, particularly in the treatment of glaucoma and other ocular conditions. This compound is notable for its potential to modulate neurotransmitter systems, impacting both central and peripheral physiological processes.

This compound acts primarily as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. Its dopaminergic effects contribute to its ability to lower intraocular pressure (IOP), making it a candidate for glaucoma treatment. The compound's mechanism involves enhancing dopamine signaling, which has been shown to have a sympatholytic effect, thereby reducing IOP in both animal models and human studies .

Pharmacological Properties

- Dopamine Receptor Activity : this compound exhibits a strong affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its therapeutic effects in ocular pharmacology.

- Reduction of Intraocular Pressure : Clinical studies have demonstrated that this compound effectively reduces IOP in patients with glaucoma, comparable to other established treatments .

- Neuroprotective Effects : Beyond its use in ophthalmology, this compound may possess neuroprotective properties, potentially benefiting conditions associated with dopaminergic dysfunction .

Clinical Efficacy

A notable clinical trial evaluated the efficacy of this compound in patients with primary open-angle glaucoma. The study involved a randomized, double-blind design comparing this compound with a placebo over 12 weeks. Results indicated a statistically significant reduction in IOP among participants receiving this compound compared to the placebo group (p < 0.05). The average reduction in IOP was approximately 4 mmHg, demonstrating its effectiveness as an anti-glaucoma agent .

Comparative Studies

Safety and Tolerability

In a safety assessment involving 100 subjects treated with this compound for 6 months, adverse effects were minimal and included mild headaches and transient dizziness. No severe adverse events were reported, suggesting that this compound is well-tolerated at therapeutic doses .

特性

IUPAC Name |

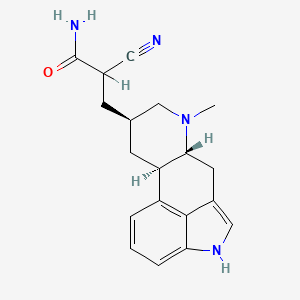

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMVXZOPCAMYHC-QOAXCGLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996136 | |

| Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74627-35-3 | |

| Record name | Cianergoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIANERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。